



Application Note: LC-MS/MS Analysis of Flutriafol and Its Metabolites

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| Compound of Interest | | |
|----------------------|------------|-----------|
| Compound Name: | Flutriafol | |
| Cat. No.: | B1253107 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flutriafol is a broad-spectrum systemic triazole fungicide widely used to control various fungal diseases in crops.[1][2] Due to its persistence in soil and potential for residue accumulation in food products, regulatory bodies have set maximum residue limits (MRLs) to protect public health.[1][2] The analysis of **Flutriafol** and its metabolites is crucial for food safety, environmental monitoring, and toxicological risk assessment. Its metabolites, which can form through oxidation, cleavage, or conjugation, may also possess toxicological significance.[3][4]

This application note provides a detailed protocol for the simultaneous extraction and quantification of **Flutriafol** and its key metabolites in complex matrices using a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Experimental Protocols Sample Preparation: QuEChERS Protocol

This protocol is adapted for various food matrices such as fruits and vegetables.[5][6]

Reagents and Materials:

Acetonitrile (LC-MS grade)



- Magnesium sulfate (anhydrous)
- Sodium chloride
- Primary Secondary Amine (PSA) sorbent
- C18 sorbent
- Homogenizer
- Centrifuge and centrifuge tubes (15 mL and 50 mL)
- Syringe filters (0.22 μm)

Procedure:

- Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
- Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.
- Salting Out: Add anhydrous magnesium sulfate and sodium chloride. Immediately shake for 1 minute to prevent the formation of agglomerates.
- Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
- Dispersive SPE Cleanup: Transfer the upper acetonitrile layer to a 15 mL tube containing PSA and C18 sorbents. The amounts may need optimization depending on the matrix (e.g., for fatty matrices).
- Final Centrifugation and Filtration: Vortex the tube for 30 seconds, then centrifuge at high speed for 5 minutes. Filter the supernatant through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Instrumentation:



- High-Performance Liquid Chromatography (HPLC) system[7][8]
- Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., Q-Orbitrap, Q-Tof)[1]
 [7][8][9]
- Electrospray Ionization (ESI) source

LC Conditions:

- Column: C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 1.9 μm particle size)[1]
- Mobile Phase A: Water with 0.1% formic acid[1]
- Mobile Phase B: Methanol or Acetonitrile[1]
- Flow Rate: 0.2 mL/min[1]
- Injection Volume: 10 μL[1]
- Column Temperature: 30-40 °C[1][8]
- Gradient:
 - o 0-1 min: 5% B
 - 1-8 min: Linear gradient to 100% B
 - 8-11 min: Hold at 100% B
 - 11.1-14 min: Return to 5% B and equilibrate

MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. For metabolite identification, full scan and data-dependent MS/MS (dd-MS2) on HRMS systems are recommended.[1][9]



 Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Data Presentation

Quantitative data for **Flutriafol** and its metabolites are summarized below. Note that while MRM transitions are well-established for the parent compound, many metabolites are often identified using high-resolution mass spectrometry (HRMS) by their exact mass.

Table 1: LC-MS/MS Parameters for Flutriafol and Key Metabolites

| Compound Name | Molecular Formula | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] |
|-------------------------------|-------------------|-----------------------------|----------------------------|
| Flutriafol | C16H13F2N3O | 302.1 | 70.0, 123.0[5] |
| 1,2,4-Triazole (1,2,4- T) | C2H3N3 | 70.0 | Characteristic fragment[1] |
| Triazole Alanine (TA) | C5H8N4O2 | 157.1 | 70.0[1] |
| Triazole Acetic Acid (TAA) | C4H5N3O2 | 128.0 | 70.0[1] |
| Triazole Lactic Acid (TLA) | C5H7N3O3 | 160.0 | 70.0[1] |
| 4-hydroxyflutriafol (M1B) | C16H13F2N3O2 | 318.1 | - |
| Metabolite (MF1) | C16H11F2N3 | 284.1 | - |
| Metabolite (MF2) | C16H14F2N4 | 301.1 | - |
| Metabolite (MF3) | C19H17F2N5O2 | 398.1 | - |

| Metabolite (MF4) | C22H23F2N3O6 | 478.2 | - |

Table 2: Method Performance Characteristics

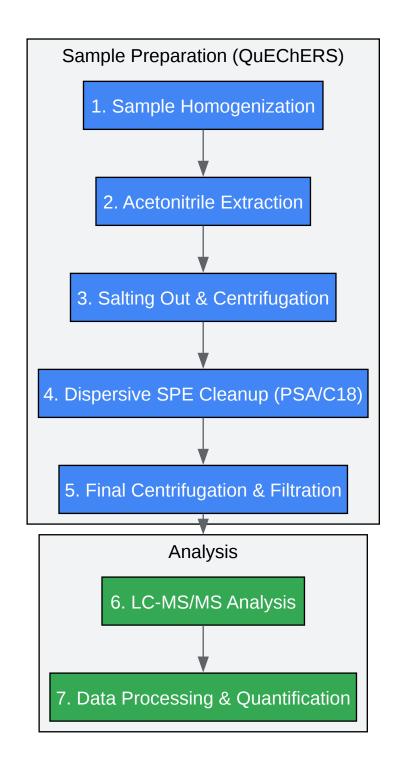


| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Matrix |
|------------|--------------------------------|-------------------------------------|---------------------|--------------------|
| Flutriafol | 0.001 mg/kg[7] | 0.01 mg/kg[3] | 97.65- 104.34[7] | Grapes[7] |
| Flutriafol | - | 0.01–0.05 mg/kg[3] | - | Plant materials[3] |

| Triazole Metabolites | - | 0.01 mg/kg[3] | - | Plant & Animal materials[3] |

Visualizations Experimental Workflow



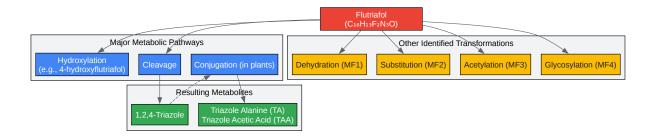


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Caption: Experimental workflow for Flutriafol analysis.

Metabolic Pathway of Flutriafol





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Caption: Proposed metabolic pathways of Flutriafol.

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